molecular formula C22H24F3N B14223074 N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline CAS No. 501078-10-0

N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline

Katalognummer: B14223074
CAS-Nummer: 501078-10-0
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: BNXVASAHLLSKAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenylcyclohexylidene group, a propyl chain, and a trifluoromethyl-substituted aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-phenylcyclohexanone with a suitable reagent to form the cyclohexylidene intermediate. This intermediate is then reacted with a propylating agent to introduce the propyl group. Finally, the trifluoromethyl-substituted aniline is introduced through a coupling reaction, often facilitated by a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the cyclohexylidene and trifluoromethyl groups enhances its versatility in various applications .

Eigenschaften

CAS-Nummer

501078-10-0

Molekularformel

C22H24F3N

Molekulargewicht

359.4 g/mol

IUPAC-Name

N-[3-(4-phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline

InChI

InChI=1S/C22H24F3N/c23-22(24,25)20-9-4-10-21(16-20)26-15-5-6-17-11-13-19(14-12-17)18-7-2-1-3-8-18/h1-4,6-10,16,19,26H,5,11-15H2

InChI-Schlüssel

BNXVASAHLLSKAM-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=CCCNC2=CC=CC(=C2)C(F)(F)F)CCC1C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.